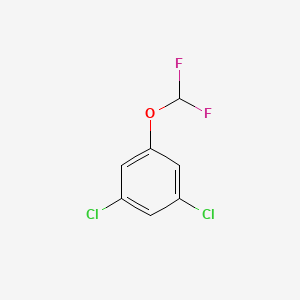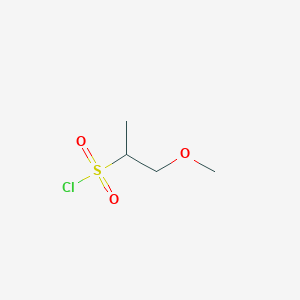![molecular formula C11H15IN2O2 B1465276 1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole CAS No. 1175275-29-2](/img/structure/B1465276.png)
1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole
Übersicht
Beschreibung
The compound “1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole” is a derivative of 1,4-Dioxaspiro[4.5]decane . It is a complex organic compound that contains a pyrazole ring, which is a heterocyclic compound with a five-membered ring containing two nitrogen atoms . The compound also contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of a spirocyclic structure and a pyrazole ring . The exact molecular structure would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy .Wissenschaftliche Forschungsanwendungen
Synthetic and Medicinal Aspects of Pyrazole Scaffolds
Pyrazole derivatives are recognized for their wide range of medicinal properties, including anticancer, CNS agents, anti-infective, anti-inflammatory activities, and their use in radio diagnostics. The structure-activity relationship (SAR) studies of pyrazole compounds have been a significant focus, leading to the development of various drug candidates for numerous disease targets. The versatility of the pyrazole scaffold allows for extensive exploration and development of new therapeutic agents (Cherukupalli et al., 2017).
Pyrazole Derivatives in Drug Development
Pyrazole derivatives are crucial in creating compounds with significant agrochemical and pharmaceutical activities. The synthesis of novel pyrazole derivatives and their evaluation for various biological activities have been an area of intense research, leading to findings of potential physical and chemical properties such as herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities (Sheetal et al., 2018).
Therapeutic Applications of Pyrazolines
Pyrazolines, closely related to pyrazoles, exhibit a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. The therapeutic applications of pyrazoline derivatives underscore the potential of this scaffold in designing new drugs with diverse pharmacological actions. Research and patents from 2000 to 2011 have highlighted the significance of pyrazolines in therapeutic applications, suggesting ongoing exploration in this domain (Shaaban et al., 2012).
Multicomponent Synthesis for Bioactive Pyrazole Derivatives
The synthesis of pyrazole derivatives using multicomponent reactions (MCRs) has been a focus for developing biologically active molecules. This approach has led to the discovery of pyrazole-based molecules with antibacterial, anticancer, antifungal, antioxidant, and other activities. Such research underscores the potential for creating more effective and diverse therapeutic agents using the pyrazole scaffold (Becerra et al., 2022).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(1,4-dioxaspiro[4.5]decan-8-yl)-4-iodopyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN2O2/c12-9-7-13-14(8-9)10-1-3-11(4-2-10)15-5-6-16-11/h7-8,10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDQQOPFQUKOHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N3C=C(C=N3)I)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

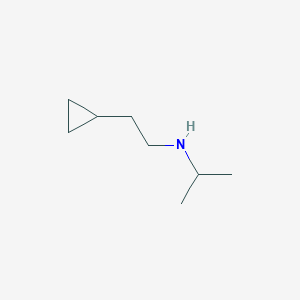
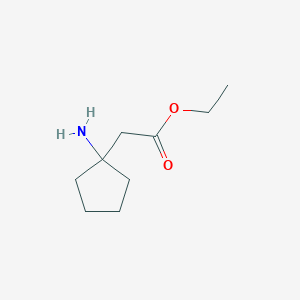
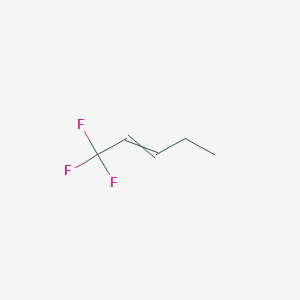
![Methyl (R)-2-[(tert-butyldimethylsilyl)oxy]-2-(3-chlorophenyl)acetate](/img/structure/B1465196.png)
![Tert-butyl ((3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate](/img/structure/B1465198.png)
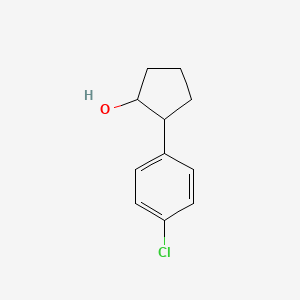

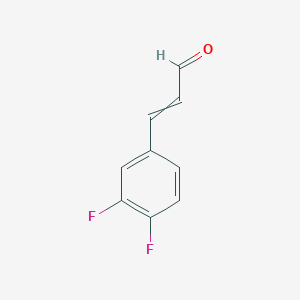

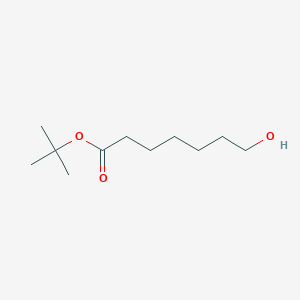
![N-[2-(3-fluorophenyl)ethyl]cyclopropanamine hydrochloride](/img/structure/B1465212.png)
![2-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B1465215.png)
